3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a heterocyclic molecule featuring three distinct pharmacophoric moieties: an isoxazole ring, a 1,3,4-thiadiazole core, and a thiazole-linked aminoethylthio side chain. These structural elements are commonly associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis likely involves multi-step reactions, such as carboxamide coupling, thioether formation, and heterocyclic ring closure, as seen in analogous compounds .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3S3/c1-9-13(14(25-28-9)10-4-2-3-5-11(10)19)15(27)22-17-23-24-18(31-17)30-8-12(26)21-16-20-6-7-29-16/h2-7H,8H2,1H3,(H,20,21,26)(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWGIMLDNGCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features several key functional groups: a chlorophenyl moiety, a thiazole ring, and an isoxazole core, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that it possesses an IC50 value in the low micromolar range against several human cancer cell lines, indicating potent anticancer activity.
Table 1: Cytotoxicity of the Compound Against Various Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Bcl-2 Protein : The compound interacts with the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations indicate that it primarily engages in hydrophobic interactions with this protein .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl and thiazole rings has been linked to enhanced cytotoxicity. For example, the introduction of electron-donating groups at certain positions on the phenyl ring significantly increases activity .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study by Evren et al. (2019) : This research focused on similar thiazole derivatives and found that modifications in the thiazole ring significantly affected anticancer activity. The study revealed that compounds with a methyl group at specific positions exhibited enhanced selectivity against cancer cells .
- Comparative Analysis with Doxorubicin : In comparative studies, this compound showed equal or superior efficacy compared to doxorubicin, a well-known chemotherapeutic agent, particularly against A549 and Jurkat cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazole-carboxamide derivatives. Key structural analogues include:
Key Observations :
- Thiadiazole vs.
- Substituent Impact: The thiazol-2-ylaminoethylthio group in the target compound introduces hydrogen-bonding capacity, unlike simpler methylthio or phenyl groups in analogues . This may improve binding to kinases or proteases.
- Chlorophenyl vs. Methoxyphenyl : The 2-chlorophenyl group increases lipophilicity (logP ~3.5 estimated) compared to polar 3,5-dimethoxyphenyl derivatives, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
